Cas no 25338-56-1 (Pyrenebutanoic acid)

Pyrenebutanoic acid structure
Pyrenebutanoic acid structure
Product Name:Pyrenebutanoic acid
Numero CAS:25338-56-1
MF:C20H16O2
MW:288.339845657349
CID:282193
PubChem ID:76977
Update Time:2025-04-19

Pyrenebutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrenebutanoic acid
    • Pyrenebutyricacid (8CI)
    • Pyrenylbutyric acid
    • 4-pyren-1-ylbutanoate
    • H-GLU(OME)-OBZLTOS
    • 4-(Pyren-1-Yl)Butanoic Acid
    • 25338-56-1
    • SCHEMBL113945
    • W-202411
    • F08-0011
    • DTXSID4063032
    • MFCD00004141
    • NSC30833
    • .gamma.-(3-Pyrenyl)butyric acid
    • MLS001181994
    • 1-Pyrenebutanoic acid
    • 4-(1-Pyrene)butyric acid
    • 1-Pyrenebutyric acid, 97%
    • AC-27876
    • FT-0608287
    • 4-(1-Pyrenyl)butyric acid
    • PyBA
    • 1-Pyrenebutyrate
    • HMS1473N10
    • Pyrene-1-butyric acid
    • AKOS001570588
    • SY012685
    • Oprea1_319328
    • NS00029662
    • NSC 30833
    • gamma-(3-Pyrenyl)butyric acid
    • 4-pyren-1-ylbutanoic acid
    • CT0DC64E8Q
    • pyrene butanoic acid
    • QXYRRCOJHNZVDJ-UHFFFAOYSA-
    • AS-30096
    • NCGC00176366-01
    • HMS2865D19
    • BP-28938
    • SMR000567713
    • InChI=1/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
    • CCG-55743
    • 4-(1-Pyrene)butanoic acid
    • pyrene butyric acid
    • 4-(pyrene-1-yl)-butyric acid
    • 1-Pyrenylbutyric acid
    • CHEMBL1484333
    • SR-01000644752-1
    • NSC-30833
    • EINECS 222-354-7
    • ChemDiv3_000296
    • 4-(1-Pyrenyl)butanoic acid
    • UNII-CT0DC64E8Q
    • pyrenebutyric acid
    • A822234
    • 3443-45-6
    • PD167333
    • IDI1_019614
    • CS-0155689
    • Pyrene-3-butyric acid
    • LCZC297
    • P1213
    • 1-Pyrenebutyric acid
    • Inchi: 1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
    • Chiave InChI: QXYRRCOJHNZVDJ-UHFFFAOYSA-N
    • Sorrisi: OC(CCCC1C=CC2=CC=C3C=CC=C4C=CC=1C2=C43)=O

Proprietà calcolate

  • Massa esatta: 288.11508
  • Massa monoisotopica: 288.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 418
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti